molecular formula C6H12S2 B082044 Isopropylthio(vinylthio)methane CAS No. 10340-72-4

Isopropylthio(vinylthio)methane

Cat. No.: B082044
CAS No.: 10340-72-4
M. Wt: 148.3 g/mol
InChI Key: GKQYQGNMBAPBFU-UHFFFAOYSA-N
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Description

Isopropylthio(vinylthio)methane is a sulfur-containing organic compound featuring a methane backbone substituted with an isopropylthio (-S-iPr) group and a vinylthio (-S-CH₂CH₂) group. While direct experimental data for this compound is absent in the provided evidence, its structure can be inferred from analogous bis(thio)methane derivatives. Such compounds are characterized by thioether linkages, which influence reactivity, stability, and applications in fields like polymer chemistry or agrochemical synthesis .

Properties

CAS No.

10340-72-4

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

2-(ethenylsulfanylmethylsulfanyl)propane

InChI

InChI=1S/C6H12S2/c1-4-7-5-8-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

GKQYQGNMBAPBFU-UHFFFAOYSA-N

SMILES

CC(C)SCSC=C

Canonical SMILES

CC(C)SCSC=C

Synonyms

Isopropylthio(vinylthio)methane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares Isopropylthio(vinylthio)methane with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Bis(2-chloroethylthio)methane Two 2-chloroethylthio groups C₅H₁₀Cl₂S₂ High reactivity; used in chemical warfare agents due to alkylating properties
1,2-Bis(2-chloroethylthio)ethane Two 2-chloroethylthio groups on ethane C₆H₁₂Cl₂S₂ Similar to above; longer chain increases lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioacetate hybrid C₁₃H₁₇N₂O₃S₂ Potential pharmaceutical applications (e.g., antiviral or anticancer activity)
This compound (Inferred) Isopropylthio, vinylthio C₇H₁₂S₂ Expected lower toxicity; applications in polymer crosslinking or catalysis due to vinyl group reactivity N/A
Key Observations:
  • Substituent Effects : Chloroethylthio derivatives (e.g., compounds in ) exhibit high electrophilicity, enabling alkylation of biomolecules (e.g., DNA), which correlates with their use in chemical warfare. In contrast, the isopropyl and vinyl groups in this compound likely reduce electrophilicity, making it less toxic but more suitable for industrial processes .
  • Reactivity : The vinylthio group in the target compound offers sites for polymerization or Michael addition reactions, a feature absent in chloroethylthio analogs. This property could be exploited in creating sulfur-rich polymers or functionalized materials .
  • Adapting these methods with isopropyl and vinyl thiols may yield the target compound .

Physicochemical and ADMET Properties

  • Solubility and Lipophilicity : Chloroethylthio compounds (e.g., ) are moderately lipophilic due to chloro substituents, enhancing membrane permeability but increasing bioaccumulation risks. The isopropyl and vinyl groups in this compound may reduce lipophilicity, improving aqueous solubility and environmental safety.
  • Toxicity: Chloroethylthio derivatives are potent vesicants and carcinogens, whereas the absence of halogens in this compound suggests lower acute toxicity. However, vinylthio groups may pose risks of metabolic oxidation to sulfoxides or sulfones, requiring further toxicological evaluation .

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